2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-6-nitro-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O3/c22-16-6-2-4-14(10-16)20-26-18-8-7-17(28(29)30)11-19(18)27(20)31-12-13-3-1-5-15(9-13)21(23,24)25/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUHGHSNICICJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a novel benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a benzimidazole core substituted with a chlorophenyl group and a trifluoromethylbenzyl ether, which may influence its biological activity.
Biological Activity Overview
Research has indicated that benzimidazole derivatives exhibit a wide range of biological activities. The specific compound under consideration has shown promise in several areas:
1. Antimicrobial Activity
Several studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, a review of benzimidazole compounds highlighted their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances the antimicrobial potency by increasing the lipophilicity and bioavailability of the compounds .
2. Antiparasitic Activity
Benzimidazole derivatives are well-known for their antiparasitic effects. Compounds structurally similar to the one have shown efficacy against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. For example, a related study indicated that certain benzimidazole derivatives had IC50 values less than 1 µM against these parasites, significantly outperforming standard treatments like albendazole .
3. Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, some derivatives have been reported to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis of benzimidazole derivatives suggests that modifications at specific positions on the benzene ring significantly affect their biological activity:
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 2 | Nitro | Increases antimicrobial potency |
| 3 | Trifluoromethyl | Enhances lipophilicity and cellular uptake |
| 6 | Chlorophenyl | Improves antiparasitic efficacy |
The presence of electron-withdrawing groups at positions 2 and 6 is particularly beneficial for enhancing the overall biological activity of these compounds.
Case Studies
Several case studies have explored the biological activity of related benzimidazole derivatives:
- Case Study 1 : A derivative with a trifluoromethyl group demonstrated significant inhibition against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics .
- Case Study 2 : A series of benzimidazole compounds were tested for antiparasitic activity; one compound showed an IC50 value of 0.5 µM against Trichomonas vaginalis, indicating its potential as an effective treatment option .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzimidazole Class
The AK Scientific catalog lists 2-(3-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 303149-31-7) as a closely related analogue . Key differences include:
- Benzyloxy substituent : The target compound features a 3-trifluoromethylbenzyloxy group, whereas the analogue substitutes this with a 2,4-dichlorobenzyloxy group.
- Electronic effects : The trifluoromethyl group provides strong electron-withdrawing properties compared to the dichlorinated benzyl group, which may alter solubility and receptor interactions.
- Steric effects : The 2,4-dichloro substitution introduces steric hindrance that could reduce conformational flexibility compared to the single 3-trifluoromethyl group.
Pyrazole and Thiazole Derivatives
describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , a pyrazole derivative with a trifluoromethyl group and chloro-substituted phenyl ring . While structurally distinct (pyrazole vs. benzimidazole core), both compounds share halogenated aromatic systems and trifluoromethyl groups. Pyrazoles typically exhibit different pharmacokinetic profiles due to reduced aromaticity and increased hydrogen-bonding capacity.
Substituted Benzamide and Thiophene Analogues
A benzamide derivative, N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide (), highlights the role of trifluoromethyl groups in enhancing lipophilicity and resistance to oxidative metabolism .
Data Table: Structural and Functional Comparison
Q & A
Q. What synthetic methodologies are effective for preparing this benzimidazole derivative?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted benzimidazole precursors with 3-(trifluoromethyl)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C enables efficient coupling, as demonstrated in analogous benzimidazole syntheses . Reaction progress should be monitored via TLC, followed by recrystallization in aqueous acetic acid for purification.
Q. How can structural confirmation be achieved using spectroscopic techniques?
Q. What solvent systems are optimal for improving solubility during synthesis?
Polar aprotic solvents like DMF or DMSO enhance solubility of nitro and trifluoromethyl substituents. PEG-400 has also been effective in heterogeneous catalytic systems for similar benzimidazoles .
Q. How should reaction regioselectivity be controlled during benzimidazole formation?
Regioselectivity is influenced by the electronic effects of substituents. For example, electron-withdrawing groups (e.g., nitro) at the 6-position direct electrophilic substitution to the 1-position. High temperatures (>100°C) and acidic conditions (e.g., polyphosphoric acid) favor benzimidazole cyclization .
Advanced Research Questions
Q. What mechanistic insights explain the role of trifluoromethyl and nitro groups in reactivity?
The trifluoromethyl group enhances electrophilicity at the benzyloxy linkage, facilitating nucleophilic attack. Nitro groups stabilize intermediates via resonance, as shown in density functional theory (DFT) studies of similar compounds. Kinetic experiments (e.g., varying substituents) can validate these effects .
Q. How can computational modeling predict binding interactions for bioactivity studies?
Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) can identify key interactions. For example, the nitro group may form hydrogen bonds with active-site residues, while the trifluoromethyl group enhances hydrophobic contacts. Validation via SAR studies is critical .
Q. What strategies mitigate competing side reactions during benzyloxy group introduction?
Q. How do crystallographic studies resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) reveals dihedral angles between the benzimidazole core and substituents. For instance, the 3-chlorophenyl group may adopt a ~45° tilt relative to the benzimidazole plane, as seen in analogous structures .
Q. What analytical methods quantify thermal stability and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
